molecular formula C13H16BrN3O3S B7061647 N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide

Cat. No.: B7061647
M. Wt: 374.26 g/mol
InChI Key: XAFDVOWDQAXVEZ-UHFFFAOYSA-N
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Description

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl ring, a hydroxy group, a methyl group, and an imidazole sulfonamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3S/c1-8(2)17-6-12(15-7-17)21(19,20)16-11-5-9(3)4-10(14)13(11)18/h4-8,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFDVOWDQAXVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)NS(=O)(=O)C2=CN(C=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps, starting with the bromination of 2-hydroxy-5-methylphenyl compounds. The brominated intermediate is then reacted with various reagents to introduce the imidazole and sulfonamide groups. Common reagents used in these reactions include bromine, imidazole, and sulfonamide derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like chloroform or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, sulfonation, and imidazole ring formation, followed by purification techniques like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-bromo-2-hydroxy-5-methylphenyl)-1-propan-2-ylimidazole-4-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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